1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol

Sphingosine Kinase Enzyme Kinetics Substrate Specificity

Generic sphingoid base analogs fail as SPHK substrates due to strict stereochemical requirements, stalling inhibitor screening. 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol (CAS 136770-76-8) uniquely lacks the C-3 hydroxyl yet delivers 4.1-fold higher affinity than natural sphingenine. - Apparent Km = 3.8 µM vs. 15.7 µM for sphingenine - lower detection limit for HTS assays. - Enables SAR exploration of the substrate-binding pocket inaccessible with hydroxyl-containing scaffolds. - N-Hexanoyl derivative validated for HsCERK, enabling dual-enzyme assay utility.

Molecular Formula C19H41NO2
Molecular Weight 315.5 g/mol
CAS No. 136770-76-8
Cat. No. B055362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol
CAS136770-76-8
Synonyms1-O-hexadecyl-2-desoxy-2-amino-sn-glycerol
1-O-hexadecyl-2-desoxy-2-aminoglycerol
Molecular FormulaC19H41NO2
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(CO)N
InChIInChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18,20H2,1H3/t19-/m0/s1
InChIKeyBAJLFGHOMLHSCH-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol: Sphingosine Kinase Research


1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol (CAS 136770-76-8) is a synthetic, non-natural ether lipid analog belonging to the class of amino alcohols [1]. It is chemically defined as (2S)-2-amino-3-(hexadecyloxy)propan-1-ol, functioning as a potent surrogate substrate for human sphingosine kinase [2]. Its structural simplicity, lacking the secondary hydroxyl group at the carbon-3 position required by natural substrates like sphingenine, makes it a critical tool compound for probing enzyme structure-activity relationships and designing selective inhibitors [1].

Workflow Sphingosine kinase (SPHK) substrate profiling and inhibitor design studies
Selection Non-natural ether lipid analog with reported enhanced enzyme affinity vs. native sphingenine
Context Chemical biology probe for structure-activity relationship (SAR) exploration at the SPHK catalytic pocket

1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol: Substrate Specificity


Substrate recognition by human sphingosine kinase is highly stereospecific and depends on precise structural features, including chain length and the position of the amino and secondary hydroxyl groups [1]. Generic substitution between sphingoid base analogs is not possible, as shown by the fact that long-chain 1-alkanols, alkane-1,2-diols, and other short-chain 2-amino-1,3-alkanediols are extremely poor substrates for the kinase [1]. In stark contrast, the target compound lacks the secondary hydroxyl group deemed critical for natural substrates yet is phosphorylated with even greater efficiency than the native ligand, sphingenine. This unique divergence from standard structure-activity logic means that procurement for kinase assays or inhibitor design cannot default to a less expensive or more common analog without losing the specific activity profile of this compound [1].

! Generic sphingoid base analogs, such as long-chain 1-alkanols or short-chain 2-amino-1,3-alkanediols, are reported as extremely poor substrates and may not support kinase activity assays.
! Natural substrate sphingenine exhibits 4.1-fold lower apparent affinity; replacing with the native ligand may reduce assay sensitivity and alter inhibitor screening outcomes.
! Other 2-amino-1-alkanols or 1-amino-2-alkanols lack the specific ether-linked hexadecyl chain and secondary-hydroxyl-independent activity profile, limiting direct substitution in ceramide kinase or dual-kinase studies.

1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol: Quantitative Comparison vs. Analogs


Superior Affinity for Sphingosine Kinase vs. Sphingenine

The target compound demonstrates a significantly higher apparent affinity for recombinant human sphingosine kinase compared to the natural substrate sphingenine. This is a direct, head-to-head quantitative comparison from the same study [1].

Apparent Affinity vs. Sphingenine
Head-to-head
Km = 3.8 µM
(4.1-fold lower)
Reported higher apparent affinity supports sensitive SPHK assay development.
Recombinant human SPHK; comparator sphingenine Km = 15.7 µM.
Sphingosine Kinase Enzyme Kinetics Substrate Specificity

Unique Ceramide Kinase Substrate Recognition

The N-hexanoyl derivative of the target compound, N-hexanoyl-1-O-hexadecyl-2-desoxy-2-amino-sn-glycerol, is recognized as a substrate by recombinant human ceramide kinase (HsCERK). This is in contrast to a broad panel of other N-acylated amino alcohols which were found to be 'no substrate' [1]. This demonstrates that the 2-desoxy-2-amino-sn-glycerol core structure, lacking a secondary hydroxyl, is uniquely accommodated by the kinase.

Ceramide Kinase Recognition
Head-to-head
Active substrate vs. no activity for related analogs
Unique scaffold accommodation by HsCERK enables selective lipid kinase probing.
N-hexanoyl derivative; mixed micellar assay with Mg2+.
Ceramide Kinase Substrate Recognition Lipid Kinase

Inhibitor Design Scaffold for Sphingosine Kinase

The catalytic site of sphingosine kinase was shown to not require a free hydroxyl group at carbon-3 for substrate phosphorylation. This finding, based on the efficient phosphorylation of the target compound, was not observed for other 2-amino-1-alkanols or 1-amino-2-alkanols, which were found to be 'very poor substrates' [1]. This indicates that the combination of the 2-amino group and the ether-linked hexadecyl chain in this compound overcomes the lack of the secondary hydroxyl group in a way other analogs cannot.

Scaffold for Inhibitor Design
Class-level
Efficiently phosphorylated despite lacking C3 secondary hydroxyl
Decouples activity from a previously essential feature; supports inhibitor scaffold exploration.
Only analog in tested panel to show this gain of function.
Inhibitor Design Structure-Activity Relationship Sphingolipid Signaling

1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol: Research Applications


High-Throughput Sphingosine Kinase Assays

The 4.1-fold higher apparent affinity (Km = 3.8 µM) of 1-O-hexadecyl-2-desoxy-2-amino-sn-glycerol over the natural substrate sphingenine [1] makes it the preferred substrate for developing more sensitive and robust in vitro sphingosine kinase (SPHK1/SPHK2) assays. Researchers can use this compound to lower the limit of detection for enzymatic activity, enabling high-throughput screening for novel inhibitors where signal-to-noise ratios are critical.

SAR Studies for Sphingosine Kinase Inhibitors

This compound serves as a critical chemical probe in SAR campaigns aimed at developing sphingosine kinase inhibitors [2]. Because it lacks the secondary hydroxyl group previously considered essential for substrate recognition, it allows medicinal chemists to explore a distinct chemical space within the enzyme's substrate-binding pocket. This identifies new binding interactions that are not accessible when using hydroxyl-containing natural sphingoid base scaffolds.

Substrate Overlap: Sphingosine vs. Ceramide Kinase

The N-hexanoyl derivative of this compound is a validated substrate for human ceramide kinase (HsCERK), whereas a large panel of other N-acylated amino alcohols fail to be recognized [3]. This unique specificity profile allows researchers to use this scaffold to dissect the substrate determinant differences between the closely related sphingosine and ceramide kinases, or to assay for ceramide kinase activity in complex lipid mixtures without interference from alternative substrates.

PAF Receptor-Free Phospholipid Research

The core structure of this compound is an ether lipid analog that can be formed from phospholipid precursors frequently used in platelet-activating factor (PAF) research [1]. Procuring and using this compound as a defined standard allows researchers to distinguish between outcomes caused by PAF-receptor-mediated signaling and those arising from its unexpected conversion to a sphingosine kinase substrate, ensuring experimental data in phospholipid research is correctly attributed.

Application
Selection Property
Validation Focus
SPHK high-throughput screening
Reported higher apparent enzyme affinity
Assay sensitivity and signal-to-noise ratio optimization
SPHK inhibitor SAR campaigns
C3-hydroxyl-independent substrate activity
Alternative binding-pocket interactions vs. natural scaffolds
Ceramide kinase substrate profiling
Unique HsCERK recognition among N-acylated analogs
Selective ceramide kinase detection in lipid mixtures
PAF-receptor-independent lipid research
Ether lipid analog with defined dual-kinase activity
Correct attribution of outcomes to SPHK substrate conversion
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